Cas no 896270-46-5 (N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide)

N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide
- F2574-0100
- AKOS024661625
- 896270-46-5
- 4-(tert-butyl)-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
- SR-01000023369
- MLS001234507
- SMR000811342
- N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide
- HMS3026O04
- N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-tert-butylbenzamide
- CHEMBL1703927
- SR-01000023369-1
-
- インチ: 1S/C22H28N2O3S/c1-22(2,3)18-13-11-17(12-14-18)21(25)23-16-19-8-7-15-24(19)28(26,27)20-9-5-4-6-10-20/h4-6,9-14,19H,7-8,15-16H2,1-3H3,(H,23,25)
- InChIKey: MARIFVQAKXXWOI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(N1CCCC1CNC(C1C=CC(=CC=1)C(C)(C)C)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 400.18206393g/mol
- どういたいしつりょう: 400.18206393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 621
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 74.9Ų
N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2574-0100-4mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |
896270-46-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2574-0100-1mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |
896270-46-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2574-0100-5μmol |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |
896270-46-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2574-0100-2μmol |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |
896270-46-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2574-0100-10mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |
896270-46-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2574-0100-3mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |
896270-46-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2574-0100-20mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |
896270-46-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2574-0100-15mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |
896270-46-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2574-0100-2mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |
896270-46-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2574-0100-25mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-4-tert-butylbenzamide |
896270-46-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide 関連文献
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamideに関する追加情報
Recent Advances in the Study of N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide (CAS: 896270-46-5)
N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide (CAS: 896270-46-5) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its applications in drug discovery and development.
One of the key areas of research has been the investigation of the compound's interaction with specific biological targets. Preliminary findings suggest that N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide exhibits selective binding affinity towards certain enzymes and receptors, making it a potential candidate for the development of targeted therapies. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to gain insights into the structural basis of these interactions.
In addition to its binding properties, the pharmacokinetic profile of N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide has been a subject of intensive study. Recent in vitro and in vivo experiments have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for its potential use as a therapeutic agent. These studies have also highlighted the compound's stability and bioavailability, further supporting its candidacy for clinical development.
Another notable aspect of recent research is the exploration of the compound's therapeutic potential in various disease models. For instance, studies have investigated its efficacy in modulating inflammatory pathways, suggesting possible applications in the treatment of chronic inflammatory diseases. Additionally, its role in inhibiting specific signaling pathways has been explored in the context of oncology, with promising results in preclinical models of cancer.
Despite these advancements, challenges remain in the development of N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide as a therapeutic agent. Issues such as potential off-target effects, toxicity profiles, and scalability of synthesis need to be addressed in future studies. Researchers are currently working on optimizing the compound's structure to enhance its selectivity and reduce adverse effects, while also exploring novel synthetic routes to improve yield and purity.
In conclusion, N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide (CAS: 896270-46-5) represents a promising molecule in the field of chemical biology and medicinal chemistry. Recent studies have provided valuable insights into its mechanism of action, pharmacokinetics, and therapeutic potential. Continued research efforts are expected to further elucidate its applications and pave the way for its development into a clinically relevant therapeutic agent.
896270-46-5 (N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-4-tert-butylbenzamide) 関連製品
- 48122-14-1(Hexahydro-3a-methyl-1,3-isobenzofurandione)
- 1062618-87-4(4-Bromo-1-fluoro-2-propoxybenzene)
- 2229454-89-9(4-chloro-1-ethyl-1H-imidazol-5-ol)
- 6302-68-7(5-methyl-1,2,4-triazin-3-amine)
- 215652-51-0((2S,3R)-2,3-Diaminobutanoic acid dihydrochloride)
- 848181-18-0(N-(5-chloro-2-methylphenyl)-2-4-(2-fluorophenyl)piperazin-1-ylacetamide)
- 1248041-89-5(1-(4-Cyanophenyl)ethane-1-sulfonyl chloride)
- 899966-70-2(N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide)
- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)
- 67633-91-4(1-Methoxy-1-oxohexane-2-sulfonic acid)




